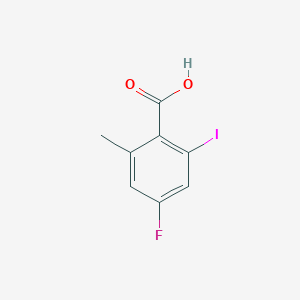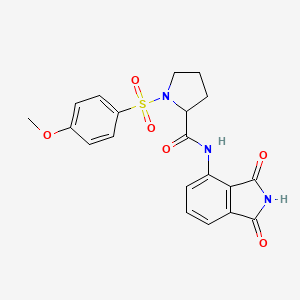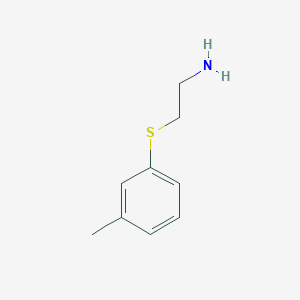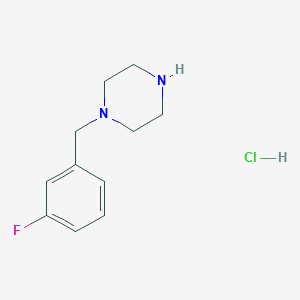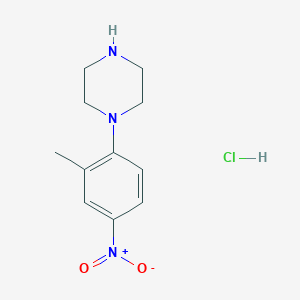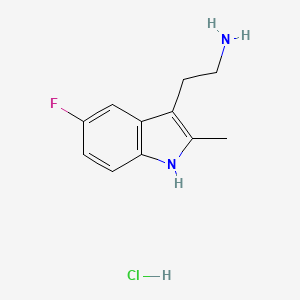
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
説明
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride, also known as FMEA-HCl, is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of the compound. FMEA-HCl is a derivative of the neurotransmitter serotonin, and has been found to act as an agonist at several serotonin receptors. It has been used in a variety of scientific experiments, and has been found to have a variety of effects on biochemical and physiological processes.
科学的研究の応用
Serotonin Receptors and Myometrial Contractility
Research demonstrates the role of serotonin receptors in stimulating the contraction of human uterine smooth muscle (myometrium), highlighting the potential application of compounds like 2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride in this context. The study of various 5-HT receptor subtype-selective agonists and antagonists, including derivatives of this compound, reveals significant effects on myometrial contractility, suggesting possible therapeutic applications in uterotonic therapies (Cordeaux et al., 2009).
Antiviral Properties
Substituted derivatives of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, which include structural variations of this compound, exhibit antiviral properties. These compounds have been studied for their effectiveness against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, indicating their potential in antiviral drug development (Ivachtchenko et al., 2015).
Role in Antidepressant Development
Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine, related to this compound, have been identified as leads in the development of new antidepressants. These compounds show affinity for both the serotonin transporter and the 5-HT1A receptor, indicating their potential in treating depressive disorders (Evrard et al., 2005).
Synthesis of Novel Compounds and Biological Activity
The catalytic activity of nickel ferrite nanoparticles has been utilized in the synthesis of derivatives of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, a compound structurally related to this compound. These compounds have been screened for antioxidant and antimicrobial activity, underscoring their significance in medicinal chemistry (Rao et al., 2019).
Inhibitory Properties and COX-2 Inhibition
The synthesis and testing of novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, which are structurally related to this compound, have revealed their potential as selective COX-2 inhibitors. This indicates possible applications in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).
特性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHALVSHVYZJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B3207651.png)
![2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3207661.png)
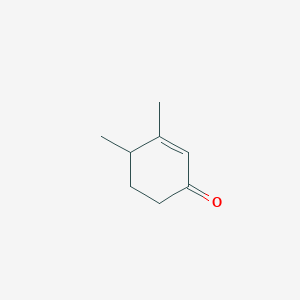
![4-[(3,4-Dichlorophenyl)methoxy]piperidine](/img/structure/B3207671.png)

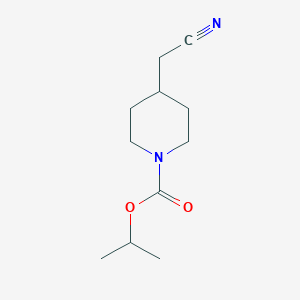

![2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B3207700.png)
